

Commercial Suppliers and Technical Guide for 5'-O-DMT-rl Phosphoramidite

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Compound of Interest		
Compound Name:	5'-O-DMT-rI	
Cat. No.:	B10854480	Get Quote

For researchers, scientists, and drug development professionals working with modified oligonucleotides, **5'-O-DMT-ri**bolnosine (**5'-O-DMT-rI**) phosphoramidite is a critical reagent for the synthesis of RNA molecules containing inosine. Inosine, a naturally occurring purine nucleoside, is a versatile building block in RNA research due to its ability to form wobble base pairs, influencing RNA structure, stability, and biological function. This technical guide provides an in-depth overview of commercial suppliers, quality control measures, experimental protocols for its use in oligonucleotide synthesis, and the functional implications of incorporating inosine into RNA.

Commercial Availability

5'-O-DMT-rl is commercially available from several reputable suppliers, primarily as the more stable 2'-O-TBDMS (tert-butyldimethylsilyl) protected phosphoramidite form, which is essential for RNA synthesis. The table below summarizes key information from prominent commercial suppliers. Researchers are advised to request certificates of analysis for lot-specific data.



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity
BroadPharm	5'-O-DMT-2'- O-TBDMS- N2- Isobutyryl- Guanosine- CE Phosphorami dite	147201-04-5	C50H68N7O 9PSi	970.2	Inquire
Glen Research	I-CE Phosphorami dite	261518-12-1	C46H61N6O 8PSi	885.08	≥97% by HPLC
BOC Sciences	5'-O-DMT-2'- O-tert- Butyldimethyl silyl-Inosine 3'-CE phosphorami dite	261518-12-1	C46H61N6O 8PSi	885.07	≥97% by HPLC
PolyOrg, Inc.	5'-DMT-2'- OTBDMS- Inosine-3'-CE Phosphorami dite	261518-12-1	C46H61N6O 8PSi	885.07	Inquire
Tinzime	5'-O-DMT-2'- O-TBDMS- N1-Me-pU- Phosphorami dite	N/A	C46H63N4O 9PSi	875.07	≥98% by HPLC

Quality Control and Purity Assessment



The quality of phosphoramidites is paramount for the successful synthesis of high-fidelity oligonucleotides. Reputable suppliers employ a battery of analytical techniques to ensure the purity and identity of their products. For **5'-O-DMT-rl** phosphoramidite and its derivatives, the following quality control measures are typically implemented:

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to assess the purity of phosphoramidites[1]. The analysis typically reveals two peaks corresponding to the two diastereomers at the phosphorus center[1]. The purity is calculated as the total area of the two diastereomeric peaks relative to all other peaks in the chromatogram.
- Mass Spectrometry (MS): LC-MS is used to confirm the identity of the phosphoramidite by verifying its molecular weight[2]. This technique is also invaluable for identifying and characterizing any impurities that may be present[3].
- ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for assessing the purity of phosphoramidites with respect to phosphorus-containing impurities[1]. It can distinguish the desired P(III) phosphoramidite from oxidized P(V) species and other phosphorus-containing side products. The two diastereomers of the phosphoramidite will appear as distinct signals in the ³¹P NMR spectrum.
- Water Content: The water content of the phosphoramidite solution is a critical parameter, as
 moisture can lead to the degradation of the phosphoramidite and reduce coupling efficiency
 during oligonucleotide synthesis. Karl Fischer titration is the standard method for determining
 water content.

Experimental Protocols

The incorporation of **5'-O-DMT-rI** into a growing oligonucleotide chain follows the standard phosphoramidite cycle on an automated solid-phase synthesizer. The following is a generalized protocol, with specific recommendations for the inosine phosphoramidite.

Oligonucleotide Synthesis Cycle

The synthesis of RNA oligonucleotides using 5'-O-DMT-2'-O-TBDMS-rI phosphoramidite involves a four-step cycle for each nucleotide addition:

Foundational & Exploratory

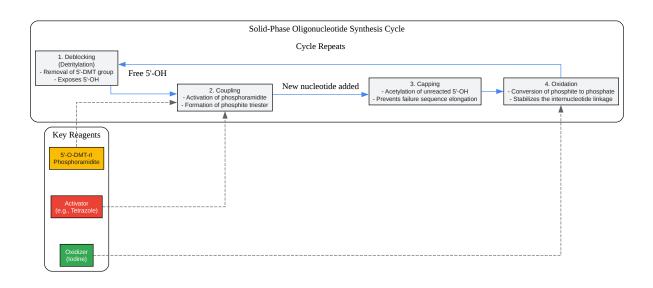




- Deblocking (Detritylation): The 5'-O-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid, typically a solution of trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction. The released DMT cation is orange and can be quantified spectrophotometrically to monitor the stepwise coupling efficiency.
- Coupling: The 5'-O-DMT-2'-O-TBDMS-rI phosphoramidite, dissolved in anhydrous acetonitrile, is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. For sterically hindered phosphoramidites like those used in RNA synthesis, a longer coupling time is often recommended. A coupling time of 12 minutes is suggested for the 2'-O-TBDMS protected inosine phosphoramidite.
- Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically achieved using a mixture of acetic anhydride and 1-methylimidazole.
- Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester linkage. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each nucleotide to be added to the sequence.





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A diagram illustrating the four-step cycle of solid-phase oligonucleotide synthesis.

Cleavage and Deprotection

After the desired sequence has been synthesized, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. This is a multi-step process:

 Cleavage from Support and Removal of Base and Phosphate Protecting Groups: The solid support is treated with a solution of concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA). This cleaves the oligonucleotide from the



support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.

• Removal of 2'-O-TBDMS Protecting Groups: The 2'-O-TBDMS groups are more stable and require a specific deprotection step. This is typically achieved by treating the oligonucleotide with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).

The fully deprotected inosine-containing RNA is then purified, typically by HPLC or polyacrylamide gel electrophoresis (PAGE).

Protocol: Synthesis of an Inosine-Containing RNA Template for Reverse Transcription

This protocol is adapted from a study investigating the effect of inosine on reverse transcription.

- Synthesis: The RNA template containing inosine is synthesized on a 1.0 μ M scale using an automated DNA/RNA solid-phase synthesizer in the DMT-off mode.
- Phosphoramidite: 5'-O-DMT-2'-O-TBDMS-rI phosphoramidite is used for the incorporation of inosine.
- Synthesis Cycle: The standard four-step cycle of detritylation, coupling, capping, and oxidation is used for each nucleotide addition.
- · Cleavage and Deprotection:
 - The synthesized oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed using a mixture of ammonium hydroxide and methylamine (AMA) at 65°C for 10 minutes.
 - The 2'-O-TBDMS groups are removed by treatment with triethylamine trihydrofluoride (TEA·3HF) at 65°C for 2.5 hours.
- Purification: The crude RNA is purified by denaturing polyacrylamide gel electrophoresis (dPAGE).



 Quantification: The concentration of the purified RNA is determined by measuring its absorbance at 260 nm.

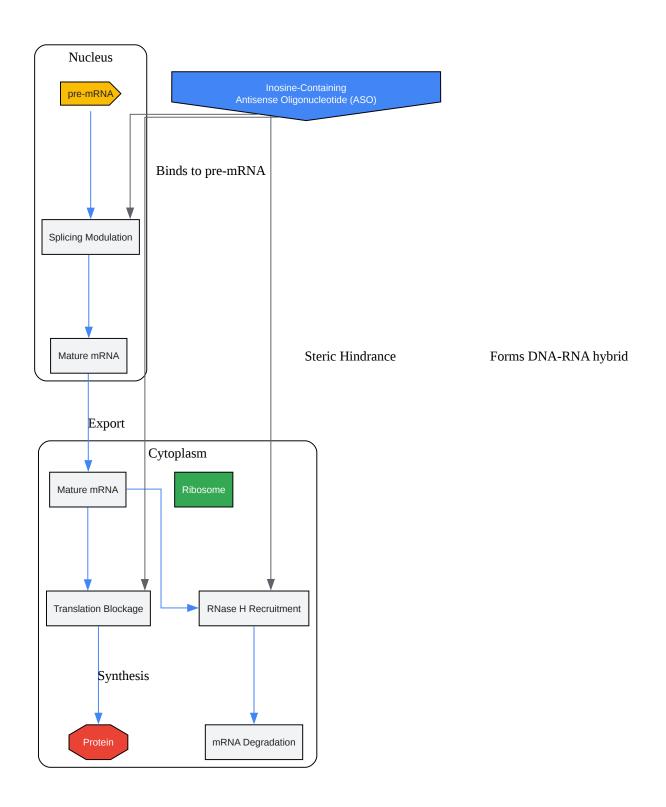
Role and Applications of Inosine-Containing Oligonucleotides

The incorporation of inosine into RNA oligonucleotides has significant implications for their structure, function, and therapeutic potential.

Mechanism of Action of Inosine-Containing Antisense Oligonucleotides

Inosine is often interpreted as guanosine by the cellular machinery. In the context of antisense oligonucleotides (ASOs), an inosine-containing ASO can bind to a target mRNA and modulate its function through several mechanisms.





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References

- 1. usp.org [usp.org]
- 2. waters.com [waters.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
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